4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile
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Overview
Description
4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile is a chemical compound characterized by the presence of a pyrrolidine ring attached to a benzonitrile moiety through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring and the benzonitrile moiety.
Coupling Reaction: The pyrrolidine ring is coupled with the benzonitrile moiety through an oxygen atom. This is often achieved using a nucleophilic substitution reaction where the hydroxyl group of the pyrrolidine reacts with a halogenated benzonitrile.
Reaction Conditions: The reaction is typically carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is heated to facilitate the coupling process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reactions are scaled up using large reactors with precise control over temperature, pressure, and reaction time.
Purification: The product is purified using techniques such as recrystallization, distillation, or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidation may yield carboxylic acids, ketones, or aldehydes.
Reduction: Reduction can produce primary amines or other reduced derivatives.
Substitution: Substitution reactions can introduce various functional groups such as alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving the central nervous system.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and benzonitrile moiety contribute to its binding affinity and selectivity. The compound may modulate the activity of its targets by acting as an agonist, antagonist, or inhibitor, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
4-[(3S)-Pyrrolidin-3-yl]oxybenzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
4-[(3S)-Pyrrolidin-3-yl]oxybenzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
4-[(3S)-Pyrrolidin-3-yl]oxybenzamide: Similar structure but with an amide group instead of a nitrile group.
Uniqueness
4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile is unique due to its specific combination of the pyrrolidine ring and benzonitrile moiety, which imparts distinct chemical and biological properties. Its nitrile group provides a versatile functional handle for further chemical modifications, making it a valuable compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
4-[(3S)-pyrrolidin-3-yl]oxybenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c12-7-9-1-3-10(4-2-9)14-11-5-6-13-8-11/h1-4,11,13H,5-6,8H2/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIIODREQCUPRE-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1OC2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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